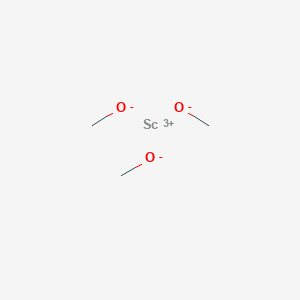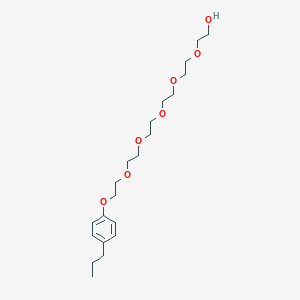![molecular formula C14H10Cl4 B14361466 1-(Dichloromethyl)-2-[dichloro(phenyl)methyl]benzene CAS No. 92119-02-3](/img/no-structure.png)
1-(Dichloromethyl)-2-[dichloro(phenyl)methyl]benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Dichloromethyl)-2-[dichloro(phenyl)methyl]benzene is an organic compound that belongs to the class of aromatic hydrocarbons It is characterized by the presence of two dichloromethyl groups attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(Dichloromethyl)-2-[dichloro(phenyl)methyl]benzene can be synthesized through the reaction of benzene with dichloromethyl methyl ether in the presence of Lewis acids such as aluminum trichloride, titanium(IV) chloride, or tin(IV) chloride . The reaction typically involves the formation of aromatic chloro ether substitution products, which can then be hydrolyzed to yield the desired compound.
Industrial Production Methods: Industrial production of this compound often involves large-scale reactions using similar synthetic routes. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 1-(Dichloromethyl)-2-[dichloro(phenyl)methyl]benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in electrophilic aromatic substitution reactions, where the dichloromethyl groups can be replaced by other substituents.
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: Reduction of the compound can lead to the formation of less chlorinated derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include halogens, nitrating agents, and sulfonating agents under acidic or basic conditions.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are commonly employed.
Major Products Formed:
Substitution Reactions: Products include various substituted benzene derivatives.
Oxidation Reactions: Products include aldehydes and carboxylic acids.
Reduction Reactions: Products include less chlorinated benzene derivatives.
Aplicaciones Científicas De Investigación
1-(Dichloromethyl)-2-[dichloro(phenyl)methyl]benzene has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: The compound serves as a building block for the synthesis of certain pharmaceutical agents.
Agrochemicals: It is used in the production of pesticides and herbicides.
Material Science: The compound is utilized in the development of new materials with specific properties.
Propiedades
| 92119-02-3 | |
Fórmula molecular |
C14H10Cl4 |
Peso molecular |
320.0 g/mol |
Nombre IUPAC |
1-(dichloromethyl)-2-[dichloro(phenyl)methyl]benzene |
InChI |
InChI=1S/C14H10Cl4/c15-13(16)11-8-4-5-9-12(11)14(17,18)10-6-2-1-3-7-10/h1-9,13H |
Clave InChI |
BTAIKEPVYDMMML-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(C2=CC=CC=C2C(Cl)Cl)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(2,6-Dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl]butanamide](/img/structure/B14361383.png)


![N-[2-(2-Formylphenyl)ethyl]-N-methylbenzamide](/img/structure/B14361416.png)


